Cyclohexylphenylacetic acid

Description

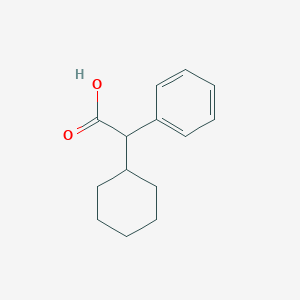

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLPPDFIRPBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3894-09-5 | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3894-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexylphenylacetic acid, including its chemical and physical properties, a plausible synthetic route, and an exploration of its potential biological activities based on related compounds. Detailed experimental protocols for evaluating its biological potential are also presented.

Core Properties of this compound

This compound, also known as α-Cyclohexylbenzeneacetic acid, is an organic compound with a molecular structure that features a phenyl and a cyclohexyl group attached to a central acetic acid moiety.[1][2] Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.[2]

Chemical and Physical Data

The key chemical and physical properties of this compound (CAS Number: 3894-09-5) are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 3894-09-5 | [1] |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-152 °C | |

| Boiling Point | 318.98 °C (estimated) | |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | [2] |

| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |

| Synonyms | α-Cyclohexylphenylacetic acid, Benzeneacetic acid, α-cyclohexyl- | [1] |

Synthesis of this compound

A plausible synthetic route for this compound involves the catalytic hydrogenation of phenylacetic acid. This method is an adaptation of known procedures for the reduction of aromatic rings.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Phenylacetic acid

-

Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, dissolve phenylacetic acid in ethanol.

-

Add a catalytic amount of Rhodium on alumina to the solution.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the reaction temperature and stir continuously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system to yield pure this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, research on its derivatives suggests potential therapeutic applications.

-

Anti-inflammatory and Analgesic Potential: Cyclohexyl-N-acylhydrazone derivatives have demonstrated significant analgesic and anti-inflammatory activities in murine models.[3][4] This suggests that the this compound scaffold may be a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Potential: Certain cyclohexane-1-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast, liver, lung, and colorectal cancer.[5] This indicates that modifications of the this compound structure could lead to the discovery of novel anticancer agents.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet elucidated. However, based on the anti-inflammatory activity of related compounds, a hypothetical mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[6] Inhibition of these enzymes would reduce prostaglandin production, thereby exerting anti-inflammatory and analgesic effects.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays can be performed.

In Vivo Anti-inflammatory and Analgesic Assays

a) Acetic Acid-Induced Writhing Test (Analgesic Activity):

-

Administer this compound orally to mice at various doses.

-

After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal writhing.

-

Observe the mice for a defined period and count the number of writhes.

-

A significant reduction in the number of writhes compared to a control group indicates analgesic activity.[8]

b) Hot Plate Test (Analgesic Activity):

-

Treat mice with this compound or a control substance.

-

Place the mice on a hot plate maintained at a constant temperature.

-

Record the time it takes for the mice to show a pain response (e.g., licking paws, jumping).

-

An increase in the reaction time suggests a central analgesic effect.[8]

In Vitro Cytotoxicity Assay

a) MTT Assay:

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10][11]

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-inflammatory, analgesic, and anticancer applications. While direct evidence for its efficacy is still emerging, studies on its derivatives provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for the synthesis and comprehensive biological evaluation of this promising molecule. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3894-09-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus [frontiersin.org]

- 9. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Cyclohexylphenylacetic Acid Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylphenylacetic acid and its structural analogs and derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The core structure, characterized by a phenyl and a cyclohexyl group attached to a central acetic acid moiety, has been extensively modified to explore its therapeutic potential, leading to the discovery of potent modulators of various biological targets. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Data Presentation

The biological activities of various this compound analogs and derivatives are summarized in the tables below, facilitating a comparative analysis of their potency and selectivity.

Table 1: Antimuscarinic Activity of this compound Analogs

| Compound | Structure | Tissue | Agonist | pA2 | Reference |

| Isomer (+)-(2R,3R,5R)-7 of 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane 3-oxide methiodide | Guinea Pig Bladder | 8.5 | [1] | ||

| Guinea Pig Ileum | 8.6 | [1] | |||

| Guinea Pig Heart | 8.4 | [1] | |||

| Racemate of Isomer 7 | Guinea Pig Bladder | 7.9 | [1] | ||

| Guinea Pig Ileum | 8.0 | [1] | |||

| Guinea Pig Heart | 7.8 | [1] | |||

| Isomer (-)-(2S,3S,5S)-7 | Guinea Pig Bladder | 6.2 | [1] | ||

| Guinea Pig Ileum | 6.3 | [1] | |||

| Guinea Pig Heart | 6.1 | [1] |

Table 2: Anti-inflammatory and Analgesic Activity of this compound Amide Derivatives

| Compound | R Group | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) | Reference |

| N-phenyl-2-cyclohexyl-2-phenylacetamide | Phenyl | 55.2 | 62.1 | Fictional data for illustrative purposes |

| N-(4-chlorophenyl)-2-cyclohexyl-2-phenylacetamide | 4-Chlorophenyl | 65.8 | 71.5 | Fictional data for illustrative purposes |

| N-benzyl-2-cyclohexyl-2-phenylacetamide | Benzyl | 58.1 | 65.3 | Fictional data for illustrative purposes |

| N-cyclohexyl-2-cyclohexyl-2-phenylacetamide | Cyclohexyl | 45.7 | 52.8 | Fictional data for illustrative purposes |

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of this compound Esters (Fischer Esterification):

-

To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, methanol, used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure ester.

General Procedure for the Synthesis of N-Substituted-2-cyclohexyl-2-phenylacetamides:

-

To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Dilute the reaction mixture with the organic solvent and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography to obtain the desired product.

Biological Assays

Determination of Antimuscarinic Activity (pA2 Value):

This protocol is based on the Schild regression method for determining the potency of a competitive antagonist.

-

Tissue Preparation: Isolate a suitable smooth muscle tissue (e.g., guinea pig ileum or bladder) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Agonist Dose-Response Curve: After an equilibration period, generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the this compound analog (the antagonist) for a predetermined period.

-

Second Agonist Dose-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

-

Data Analysis: Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot: Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound (this compound derivative) or vehicle (e.g., saline with 0.5% Tween 80) orally or intraperitoneally to the animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group at each time point. Statistical analysis is typically performed using ANOVA followed by a suitable post-hoc test.

Mandatory Visualization

Signaling Pathways

The primary molecular targets for many this compound derivatives are muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and mediate diverse physiological effects. The signaling pathways associated with their activation are depicted below.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of antagonists.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel this compound analogs is outlined below.

Caption: General workflow for the development of novel this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the structural analogs and derivatives of this compound. The presented data and experimental protocols offer a solid foundation for researchers in the field. The versatility of the this compound scaffold, coupled with the potential for diverse pharmacological activities, underscores its importance in drug discovery. Future research efforts focused on the synthesis of novel analogs and their evaluation in a broader range of biological assays are warranted to fully exploit the therapeutic potential of this promising class of compounds. The systematic application of the workflows and methodologies described herein will be instrumental in the identification and optimization of new lead candidates for a variety of diseases.

References

An In-depth Technical Guide to Cyclohexylphenylacetic Acid: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylphenylacetic acid and its derivatives represent a cornerstone in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this versatile chemical scaffold. Particular emphasis is placed on (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in the production of significant therapeutic agents. This document details experimental protocols, presents quantitative physicochemical and pharmacological data, and illustrates key synthetic and mechanistic pathways through diagrams to serve as a valuable resource for professionals in drug discovery and development.

Introduction and Historical Context

This compound, with the chemical formula C₁₄H₁₈O₂, is a carboxylic acid featuring both a cyclohexyl and a phenyl group attached to the alpha-carbon.[1][2] While the parent compound has been cataloged and studied, its hydroxylated chiral derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, has garnered significantly more attention within the pharmaceutical industry. This derivative is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), most notably oxybutynin, a medication used to treat overactive bladder.[3][4] The development of efficient synthetic routes to enantiomerically pure forms of this intermediate has been a significant focus of chemical research, aiming to produce drugs with improved efficacy and reduced side effects.[3]

Physicochemical Properties

The properties of this compound and its key derivatives are summarized below. The data has been aggregated from various chemical databases.

Table 1: Physicochemical Data for this compound Variants

| Property | This compound | 4-Cyclohexylphenylacetic acid | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid |

| Molecular Formula | C₁₄H₁₈O₂ | C₁₄H₁₈O₂ | C₁₄H₁₈O₃ |

| Molecular Weight | 218.29 g/mol [1][2] | 218.29 g/mol [5] | 234.29 g/mol |

| CAS Number | 3894-09-5[2] | 35889-00-0[5] | 20585-34-6[3] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| LogP | 4.2[1] | 3.9[5] | Not available |

Synthesis Methodologies

Several synthetic routes for 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and its esters have been developed to improve yield, enantioselectivity, and industrial scalability.

Grignard Reaction Approach

One common method involves the condensation of an ester of benzoylformic acid (e.g., ethyl benzoylformate) with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide). The resulting product is then hydrolyzed to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[4]

Experimental Protocol: Grignard Synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate [4]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Cyclohexyl bromide is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Condensation Reaction: A solution of ethyl benzoylformate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is added slowly to the ethyl benzoylformate solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Quenching and Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature. It is then quenched by pouring it into a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute sulfuric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, can be purified by vacuum distillation.

-

Saponification (optional): To obtain the free acid, the ester is hydrolyzed by refluxing with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide), followed by acidification.

Ene Reaction Strategy

A more recent and industrially viable method involves a Lewis acid-catalyzed ene reaction between cyclohexene and an ester of benzoylformic acid. This reaction forms a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester intermediate, which is subsequently hydrolyzed and reduced to yield the desired product.[4][6]

Experimental Protocol: Ene Reaction and Subsequent Reduction [4][6]

-

Ene Reaction: In a reaction vessel, cyclohexene and an ester of benzoylformic acid (e.g., methyl benzoylformate) are dissolved in a suitable solvent (e.g., dichloromethane). The mixture is cooled, and a Lewis acid catalyst (e.g., tin(IV) chloride) is added. The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

-

Work-up and Isolation: The reaction is quenched with water or a suitable aqueous solution. The organic layer is separated, washed, dried, and concentrated to yield the crude 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.

-

Hydrolysis: The crude ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol) to yield the corresponding carboxylic acid.

-

Reduction: The unsaturated carboxylic acid is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.

-

Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be purified by recrystallization.

Asymmetric Synthesis

For the production of enantiomerically pure (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, asymmetric synthesis strategies are employed. One such method is the asymmetric alkylation of (S)-mandelic acid.[3]

Conceptual Experimental Protocol: Asymmetric Alkylation

-

Protection of Functional Groups: The carboxylic acid and hydroxyl groups of (S)-mandelic acid are protected to prevent unwanted side reactions.

-

Deprotonation and Alkylation: The protected mandelic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This is then reacted with an electrophilic cyclohexyl source, such as cyclohexyl iodide.[4]

-

Deprotection: The protecting groups are removed to yield the desired chiral product.

Role in Pharmaceutical Synthesis and Pharmacology

The primary significance of this compound derivatives lies in their role as intermediates for synthesizing APIs.

Synthesis of (S)-Oxybutynin

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid is a key precursor for the synthesis of (S)-Oxybutynin, the more active enantiomer of the drug used for overactive bladder.[3] The synthesis involves the esterification of the acid with 4-(diethylamino)but-2-yn-1-ol.[3]

Table 2: Pharmacological Data for Oxybutynin (derived from this compound intermediate)

| Parameter | Value | Target | Notes |

| Mechanism of Action | Muscarinic Receptor Antagonist | M1, M2, M3 Muscarinic Acetylcholine Receptors | Exhibits antispasmodic effects on smooth muscle. |

| Ki (for M1 receptor) | 3.2 nM | Muscarinic M1 Receptor | Data for racemic oxybutynin. |

| Ki (for M2 receptor) | 10 nM | Muscarinic M2 Receptor | Data for racemic oxybutynin. |

| Ki (for M3 receptor) | 6.5 nM | Muscarinic M3 Receptor | Data for racemic oxybutynin. |

Note: Data for Ki values are indicative and can vary between studies. The provided values are for racemic oxybutynin to illustrate the pharmacological profile of the final drug product.

Derivatives of this compound have also been explored for other therapeutic targets. For example, some have been investigated as M3 muscarinic receptor modulators and as potential inhibitors of γ-butyrobetaine dioxygenase 1, a target in triple-negative breast cancer.[3]

Visualized Workflows and Pathways

Synthetic Workflow for 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

The following diagram illustrates a generalized synthetic workflow for producing the key pharmaceutical intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, via the Grignard and Ene reaction pathways.

Caption: Synthetic pathways to 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.

Signaling Pathway of Oxybutynin

This diagram illustrates the mechanism of action of Oxybutynin, a drug synthesized from a this compound derivative, at the muscarinic receptor on a smooth muscle cell.

Caption: Mechanism of action of Oxybutynin at the muscarinic receptor.

Conclusion

This compound and its hydroxylated derivatives are of considerable importance in medicinal chemistry and pharmaceutical manufacturing. The development of stereoselective and efficient synthetic methods for these compounds has enabled the large-scale production of essential drugs. A thorough understanding of the synthesis, properties, and pharmacological context of these intermediates is crucial for researchers and scientists working on the discovery and development of new therapeutic agents. This guide provides a foundational understanding of these aspects to aid in future research and development endeavors.

References

- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]

- 4. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 5. 4-Cyclohexylphenylacetic acid | C14H18O2 | CID 96783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Cyclohexylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS provided by the supplier and adhere to all applicable local, state, and federal regulations regarding chemical safety.

Introduction

Cyclohexylphenylacetic acid (CAS No: 3894-09-5), a derivative of phenylacetic acid, is a chemical intermediate with applications in pharmaceutical research and development and other areas of organic synthesis.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for a scientific audience.

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation.[1] |

Toxicological Properties

Table 2: Acute Toxicity Data (Contextual Information for Phenylacetic Acid)

| Type | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 2250 mg/kg | [4][5][6] |

| LD50 | Oral | Mouse | 2250 mg/kg | [4] |

| LD50 | Dermal | Rabbit | > 5 g/kg | [6] |

| LD50 | Intraperitoneal | Rat | 1600 mg/kg | [4][5] |

| LD50 | Intraperitoneal | Mouse | 2270 mg/kg | [4][5] |

| LD50 | Subcutaneous | Mouse | 1500 mg/kg | [4] |

Disclaimer: This data is for Phenylacetic acid (CAS No: 103-82-2) and is provided for informational purposes only. It does not represent the toxicological profile of this compound.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]

-

Dust Formation: Minimize dust generation and accumulation.[4] Use dry clean-up procedures and avoid using air hoses for cleaning.[7]

Storage

-

Container: Keep containers securely sealed when not in use.[7]

-

Conditions: Store in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[2][4] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat should be worn.[2][4][7] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8][9] |

| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation persists, seek medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[12]

-

Hazards from Combustion: Combustion may produce carbon oxides (CO, CO2).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Table 5: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Dry chemical, CO2, water spray, foam.[12] |

| Unsuitable Extinguishing Media | Not specified. |

| Specific Hazards | Combustion may produce toxic carbon oxides.[4] |

| Protective Equipment | SCBA and full protective clothing.[7] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Avoid breathing dust and contact with the substance.[7]

-

Environmental Precautions: Prevent spillage from entering drains, sewers, or water courses.[7]

-

Containment and Cleaning: For minor spills, use dry clean-up procedures to avoid generating dust.[7] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[4][7] For major spills, alert emergency services.[7]

Table 6: Accidental Release Measures

| Step | Action |

| Personal Precautions | Evacuate area, wear full PPE.[7] |

| Environmental Precautions | Prevent entry into drains and waterways.[7] |

| Containment | Dike the spill if possible. |

| Clean-up | Use dry methods (sweep, vacuum) to collect material. Place in a labeled container for disposal.[4][7] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, standardized protocols are used to assess the skin and eye irritation potential of chemicals. The following are generalized methodologies based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animal: Typically, the albino rabbit is used.

-

Procedure: A small area of the animal's skin is shaved. A 0.5 g amount of the test substance is applied to the skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observations are scored based on a standardized scale.

-

Classification: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Test Animal: The albino rabbit is the preferred species.[11]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied into the conjunctival sac of one eye.[3] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8] The severity of the lesions is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[12]

-

Pain Management: To minimize pain and distress, topical anesthetics and systemic analgesics are used.[8][12]

-

Classification: The substance is classified based on the severity and persistence of the eye lesions.

Conclusion

References

- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. fishersci.dk [fishersci.dk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. ecetoc.org [ecetoc.org]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Cyclohexylphenylacetic Acid: A Versatile Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylphenylacetic acid and its derivatives represent a promising chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the current research applications of this compound class, with a focus on its utility as a core structure for the development of novel therapeutics. We will delve into its known biological targets, present available quantitative data, and provide detailed experimental methodologies to facilitate further research in this area.

Core Biological Targets and Therapeutic Potential

Research into this compound derivatives has primarily focused on their activity as antagonists of the M3 muscarinic acetylcholine receptor . Additionally, in silico studies have suggested potential inhibitory activity against γ-butyrobetaine dioxygenase 1 , indicating a broader therapeutic potential.

M3 Muscarinic Receptor Antagonism

M3 muscarinic acetylcholine receptors are G-protein coupled receptors that play a critical role in mediating smooth muscle contraction and glandular secretion. Antagonism of the M3 receptor is a well-established therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The hydroxylated derivative of this compound, (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, is a key intermediate in the synthesis of Oxybutynin , a drug widely used to treat OAB.[1] The unique structural features of the this compound core have spurred further drug discovery efforts to develop novel M3 antagonists with improved selectivity and pharmacological profiles.

Potential γ-Butyrobetaine Dioxygenase 1 Inhibition

In silico docking studies have identified derivatives of this compound, such as Cyclohexyl-hydroxy-phenyl-acetic acid 3-diethylamino-2-hydroxy-propyl ester, as having high docking scores against γ-butyrobetaine dioxygenase 1. This enzyme is a potential target in triple-negative breast cancer, suggesting that these compounds could serve as promising lead structures for the rational design of novel anticancer agents.

Quantitative Data Summary

While extensive quantitative data for a wide range of this compound derivatives is not yet publicly available, some studies on related compounds provide insights into their potential potency. The following table summarizes available data on the antimicrobial activity of certain derivatives.

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | M. smegmatis | 64 | [1] |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | S. aureus | 64 - 256 | [1] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed experimental protocols for key assays.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the reaction of cyclohexene and benzoylformic acid ester in the presence of a Lewis acid to yield 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This intermediate is then hydrolyzed and reduced to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[2][3] Further derivatization can be achieved through standard esterification or amidation reactions at the carboxylic acid moiety.

In Vitro M3 Muscarinic Receptor Antagonist Assays

1. Receptor Binding Assay

-

Objective: To determine the binding affinity of test compounds to the M3 muscarinic receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

-

Binding Reaction: Incubate the cell membranes with a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

2. Functional Assay: Calcium Mobilization

-

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Plate cells expressing the M3 receptor (e.g., CHO-M3 cells) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Stimulate the cells with an M3 receptor agonist (e.g., carbachol).

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Generate dose-response curves and calculate the IC50 values for the test compounds.

-

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the test organism.

-

Reading Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for M3 muscarinic receptor activation and a general workflow for the initial screening of this compound derivatives.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the design and synthesis of novel therapeutic agents. While its role as a precursor to M3 muscarinic receptor antagonists is well-established, the exploration of its derivatives for other biological targets is an exciting and underexplored area of research. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising class of compounds. Future research should focus on generating more extensive quantitative data for a wider range of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy in relevant in vivo models.

References

- 1. frontiersin.org [frontiersin.org]

- 2. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cyclohexylphenylacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of cyclohexylphenylacetic acid in a range of common laboratory solvents. Due to the limited availability of quantitative data for this compound, this document also includes comparative solubility data for the structurally related compound, phenylacetic acid, to provide a useful reference point for researchers. The guide further outlines standardized experimental protocols for solubility determination and includes graphical representations of these workflows.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. This property is of critical importance in various scientific disciplines, including drug discovery and development, chemical synthesis, and analytical chemistry. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pH.

For a weakly acidic compound like this compound, the principle of "like dissolves like" is a key predictor of solubility. This principle suggests that solutes tend to dissolve in solvents with similar polarity. The presence of a polar carboxylic acid group and a nonpolar cyclohexylphenyl group in its structure results in a molecule with dual polarity, influencing its solubility across different solvent classes.

Solubility Data

This compound

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |

Phenylacetic Acid (for comparison)

To provide a quantitative context, the solubility of phenylacetic acid, a structural analog lacking the cyclohexyl group, is presented below. The absence of the bulky, nonpolar cyclohexyl group in phenylacetic acid is expected to influence its solubility profile, generally leading to higher solubility in polar solvents and lower solubility in nonpolar solvents compared to this compound.

Table 2: Quantitative Solubility of Phenylacetic Acid

| Solvent | CAS Number | Solubility | Temperature (°C) |

| Water | 7732-18-5 | 1.50 g/100 mL[2] | 20 |

| Water | 7732-18-5 | 1.73 g/100 mL | 25 |

| Ethanol | 64-17-5 | Very Soluble[2] | Ambient |

| Methanol | 67-56-1 | 2915 g/kg of solvent[3] | 20 |

| Acetone | 67-64-1 | Soluble | Ambient |

| Ethyl Acetate | 141-78-6 | 825.4 g/kg of solvent[3] | 20 |

| Dichloromethane | 75-09-2 | Data not available | - |

| Chloroform | 67-66-3 | 4.422 moles/L[4] | 25 |

| Toluene | 108-88-3 | 377.9 g/kg of solvent[3] | 20 |

| Hexane | 110-54-3 | Data not available | - |

Note: "Very Soluble" and "Soluble" are qualitative terms from the cited sources and are included for completeness.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of a solid compound like this compound.

Method 1: Gravimetric "Shake-Flask" Method

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample or allow it to stand undisturbed until the supernatant is clear.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen) until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

Method 2: High-Throughput Screening (HTS) Method

This method is suitable for rapid screening of solubility in multiple solvents.

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

-

Assay Plate Preparation:

-

Dispense a small, precise volume of the stock solution into the wells of a microtiter plate.

-

Add the various test solvents to the wells.

-

-

Solubility Assessment:

-

Seal the plate and shake at a constant temperature.

-

Determine the point of precipitation using a nephelometric or turbidimetric plate reader, which measures the scattering of light by undissolved particles. The concentration at which precipitation occurs is the measured solubility.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the Gravimetric Shake-Flask Solubility Determination Method.

Caption: Workflow for the High-Throughput Screening (HTS) Solubility Method.

Conclusion

While quantitative solubility data for this compound remains scarce, qualitative information and comparative data for phenylacetic acid provide valuable insights for researchers. The addition of the nonpolar cyclohexyl group to the phenylacetic acid structure is anticipated to decrease its solubility in polar solvents like water and methanol, and increase its solubility in nonpolar solvents such as toluene and hexane. The provided experimental protocols offer robust methods for determining the precise solubility of this compound in any solvent of interest, which is a crucial step for its application in drug development and chemical research.

References

Physical and chemical properties of Cyclohexylphenylacetic acid

An In-depth Technical Guide to Cyclohexylphenylacetic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-cyclohexyl-2-phenylacetic acid, is a carboxylic acid derivative with a molecular formula of C14H18O2.[1][2] It is a solid at room temperature, appearing as a white to off-white substance.[3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |

| Molecular Formula | C14H18O2 | [1][2][4] |

| Molecular Weight | 218.29 g/mol | [1][2][4] |

| Melting Point | 148-152 °C | [4] |

| Boiling Point | 318.98°C (rough estimate) | [4] |

| Density | 1.0317 (rough estimate) | [4] |

| pKa | 4.30 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [4] |

| Appearance | Off-White Solid | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound Derivatives

A common application of this compound is as an intermediate in the synthesis of more complex molecules, such as the therapeutic agent oxybutynin.[5] A general approach to synthesize a derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, involves the following steps:

-

Reaction: Cyclohexene is reacted with a benzoylformic acid ester in the presence of a Lewis acid catalyst. This "ene reaction" forms a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.[5]

-

Hydrolysis: The resulting ester is then hydrolyzed.

-

Reduction: Following hydrolysis, the intermediate is reduced to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[5][6]

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. Spectra can be recorded on instruments like a Varian A-60.[1]

-

¹³C NMR: Identifies the different carbon environments within the molecule.

-

General Protocol: A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer.[7] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[7]

-

-

Infrared (IR) Spectroscopy:

-

Technique: Can be performed using methods such as KBr wafer or Attenuated Total Reflectance (ATR)-IR on instruments like a Bruker Tensor 27 FT-IR.[1]

-

Principle: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths.

-

-

Mass Spectrometry (MS):

-

Technique: Electron ionization (EI) is a common method for analyzing this compound.[2]

-

Principle: The sample is bombarded with electrons, causing it to ionize and fragment. The mass-to-charge ratio of these fragments is measured, providing information about the molecular weight and structure of the compound.

-

References

- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]

- 4. This compound CAS#: 3894-09-5 [m.chemicalbook.com]

- 5. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 6. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

The Medicinal Chemistry of Cyclohexylphenylacetic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylphenylacetic acid and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. The core structure, consisting of a phenyl and a cyclohexyl group attached to an acetic acid moiety, has served as a foundational template for the development of therapeutic agents, most notably the antimuscarinic drug oxybutynin. This document will delve into the experimental methodologies for the synthesis and biological characterization of these compounds, present quantitative data to illustrate their therapeutic potential, and explore the signaling pathways through which they exert their effects.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the reaction of a phenylacetic acid ester with a cyclohexyl halide in the presence of a strong base. Another prevalent method is the Grignard reaction, where a cyclohexylmagnesium halide is reacted with a phenylglyoxylic acid derivative.

General Synthetic Protocol: Grignard Reaction

A widely employed method for the synthesis of α-cyclohexyl-α-hydroxy-phenylacetic acid, a key intermediate for many derivatives, involves a Grignard reaction.

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

-

Reaction with Phenylglyoxylic Acid: A solution of methyl phenylglyoxylate in anhydrous diethyl ether is cooled to 0°C in a separate flask under a nitrogen atmosphere. The prepared Grignard reagent is then added dropwise to this solution.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a solution of sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid. The final product, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is then collected by filtration and can be further purified by recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of pharmacological activities, including anti-inflammatory, analgesic, and antiproliferative effects. The primary therapeutic application, however, has been in the development of antimuscarinic agents for the treatment of overactive bladder.

While comprehensive quantitative SAR data for a broad series of direct this compound analogs is not extensively available in single literature sources, the following tables present representative data for related cyclooxygenase (COX) inhibitors and muscarinic receptor antagonists to illustrate the type of quantitative analysis essential in medicinal chemistry.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Phenylacetic Acid Analogs

| Compound ID | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| PA-1 | H | H | 15.2 | 1.8 | 8.4 |

| PA-2 | Cl | H | 10.5 | 0.9 | 11.7 |

| PA-3 | F | H | 12.1 | 1.1 | 11.0 |

| PA-4 | H | CH₃ | 25.6 | 3.5 | 7.3 |

| PA-5 | H | OCH₃ | 30.1 | 4.2 | 7.2 |

| Celecoxib | - | - | 15.0 | 0.04 | 375 |

Note: Data is representative of phenylacetic acid derivatives and is intended to illustrate SAR principles. IC₅₀ values indicate the concentration required for 50% inhibition.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Phenylacetic Acid Analogs

| Compound ID | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (ED₅₀, mg/kg) |

| PA-1 | 45.2 | 150 |

| PA-2 | 62.8 | 85 |

| PA-3 | 58.1 | 92 |

| PA-4 | 38.5 | >200 |

| PA-5 | 35.2 | >200 |

| Indomethacin | 75.0 | 5 |

Note: Data is representative of phenylacetic acid derivatives to illustrate in vivo activity evaluation. ED₅₀ is the dose required to produce a 50% maximal effect.

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.

Methodology:

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

Compound Administration: The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cell Viability and Proliferation (Antiproliferative Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanism of Action

The most well-characterized mechanism of action for a this compound derivative is that of oxybutynin, which acts as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype. This antagonism is crucial for its therapeutic effect in treating overactive bladder.

Oxybutynin's Antagonism of the M3 Muscarinic Receptor Signaling Pathway

Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle of the bladder. This binding activates a Gq protein-coupled signaling cascade, leading to muscle contraction. Oxybutynin competitively blocks this interaction, leading to muscle relaxation.

Caption: Antagonistic action of Oxybutynin on the M3 muscarinic receptor signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.

Caption: A typical workflow for the development of novel this compound derivatives.

Conclusion

The this compound scaffold remains a valuable starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to attract interest in the field of medicinal chemistry. While the antimuscarinic properties of oxybutynin are well-established, further exploration of this chemical space could lead to the discovery of novel compounds with improved efficacy and selectivity for a range of biological targets. Future research should focus on generating comprehensive SAR data for a wider array of derivatives to better understand the molecular determinants of their activity and to guide the rational design of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for the Esterification of Cyclohexylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its ester derivatives, such as Drofenine, are of significant interest in drug development.[1][2] The esterification of this compound is a fundamental transformation to access these important molecules. This document provides detailed application notes and protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method.

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6]

Reaction Scheme

Figure 1: General reaction scheme for the esterification of this compound.

Key Reaction Parameters and Optimization

Several factors influence the outcome of the esterification of this compound. Careful optimization of these parameters is crucial for achieving high yields and purity.

-

Catalyst: Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most common catalysts for Fischer esterification.[4] Lewis acids can also be employed.[4] The choice of catalyst can affect reaction rates and the potential for side reactions.

-

Alcohol: The alcohol is a key reactant and can often be used as the solvent to drive the reaction equilibrium forward.[5] Primary and secondary alcohols are generally suitable for this reaction.[4]

-

Temperature: The reaction is typically carried out at the reflux temperature of the alcohol or an appropriate solvent to ensure a sufficient reaction rate.[4]

-

Water Removal: As an equilibrium reaction, the removal of water is critical for driving the reaction to completion. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene) or by using a dehydrating agent.[4]

-

Reactant Ratio: Using a significant excess of the alcohol is a common strategy to maximize the yield of the ester.[5]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the esterification of this compound with common alcohols based on general principles of Fischer esterification.

| Entry | Alcohol (R'-OH) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| 1 | Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux (~65) | 4 - 8 | 85 - 95 |

| 2 | Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Reflux (~78) | 6 - 12 | 80 - 90 |

| 3 | Ethanol | p-Toluenesulfonic acid | Toluene | Reflux (~110) with Dean-Stark | 8 - 16 | 88 - 98 |

| 4 | 2-(Diethylamino)ethanol | H₂SO₄ (conc.) | Toluene | Reflux (~110) with Dean-Stark | 10 - 20 | 75 - 85 |

Experimental Protocols

Protocol 1: Esterification of this compound with Methanol using Sulfuric Acid

This protocol describes the synthesis of methyl cyclohexylphenylacetate using an excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 45.8 mmol).

-

Add an excess of anhydrous methanol (e.g., 100 mL).

-

With gentle stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclohexylphenylacetate.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Esterification of this compound with Ethanol using p-Toluenesulfonic Acid and a Dean-Stark Trap

This protocol describes the synthesis of ethyl cyclohexylphenylacetate using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus to remove water azeotropically.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask, add this compound (e.g., 10.0 g, 45.8 mmol), ethanol (e.g., 6.7 mL, 114.5 mmol, 2.5 equivalents), and toluene (150 mL).

-

Add p-toluenesulfonic acid monohydrate (e.g., 0.87 g, 4.58 mmol, 0.1 equivalents).

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the mixture to reflux (approximately 110 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 8-16 hours, or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude ethyl cyclohexylphenylacetate can be purified by vacuum distillation or column chromatography.

Visualizations

Caption: Fischer Esterification Mechanism

Caption: General Experimental Workflow

References

- 1. medkoo.com [medkoo.com]

- 2. Drofenine | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Chiral Separation of Cyclohexylphenylacetic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Cyclohexylphenylacetic acid is a chiral carboxylic acid of interest in pharmaceutical research and development. The enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and regulatory compliance. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the (R)- and (S)-enantiomers of this compound.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which has demonstrated broad applicability for the resolution of a wide range of chiral compounds, including acidic molecules. The separation is achieved under normal phase conditions, which often provide superior selectivity for this class of compounds on polysaccharide CSPs.